

Application Notes: Affinity Enrichment of Peptides using Diazo Biotin-PEG3-Azide

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Compound of Interest

Compound Name: Diazo Biotin-PEG3-Azide

Cat. No.: B607104

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Introduction

Photo-affinity labeling (PAL) is a powerful chemoproteomic technique used to identify and characterize transient or non-covalent biomolecular interactions, such as those between small molecules and proteins or between proteins themselves.[1][2][3] The multifunctional reagent, **Diazo Biotin-PEG3-Azide**, is an advanced chemical probe designed for this purpose, integrating three key functionalities: a photo-activatable crosslinking group, a biotin tag for affinity capture, and an azide handle for click chemistry.[4][5] This reagent is particularly valuable for drug development and chemical biology, where it can be used to identify unknown protein targets of bioactive compounds, map binding sites, and elucidate complex biological pathways.[1][6]

Principle of the Method

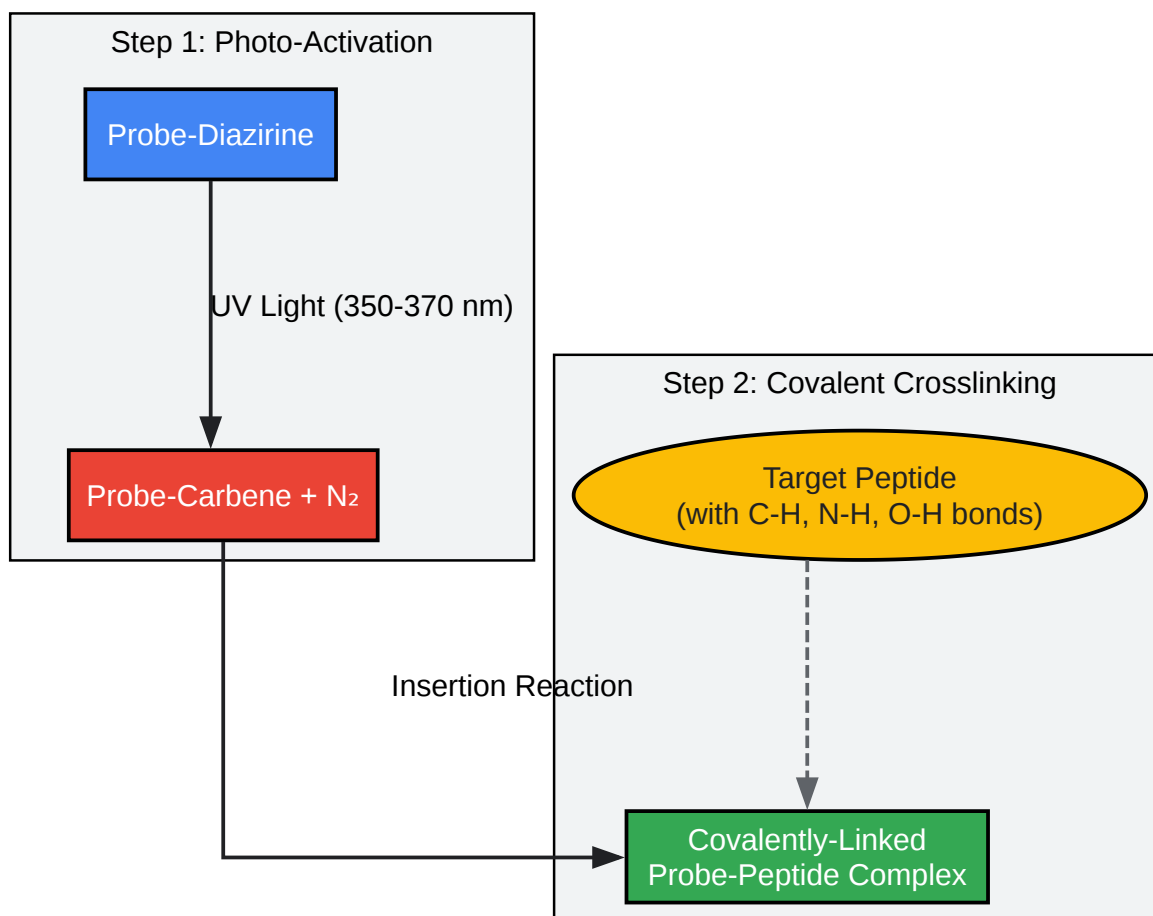
The utility of the **Diazo Biotin-PEG3-Azide** probe is centered on its diazirine moiety. Diazirines are a class of photo-activatable groups that are more stable than traditional aryl azides and can be efficiently activated by long-wave UV light (typically 350-370 nm).[7] Upon UV irradiation, the diazirine ring irreversibly loses nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[8][9] This carbene can then rapidly and non-selectively insert into any nearby C-H, N-H, or O-H bonds of an interacting biomolecule (e.g., a peptide or protein), forming a stable covalent bond.[7][10]

This process permanently "traps" the interaction. The probe's integrated biotin tag allows for the highly specific and efficient enrichment of these newly formed covalent complexes from a

complex biological sample (like a cell lysate) using streptavidin-coated affinity resins.[11][12] The captured proteins or peptides can then be identified and quantified using mass spectrometry (MS).[1][6] The PEG3 spacer enhances the probe's solubility and provides spatial separation between the functional groups, minimizing steric hindrance.[5] The terminal azide group offers additional functionality, allowing for the attachment of other molecules, such as fluorescent dyes, via click chemistry for orthogonal detection methods.[4][13]

Chemical Mechanism of Photo-Affinity Labeling

The core of the technique is the light-induced conversion of the relatively stable diazirine group into a highly reactive carbene, which then forms a covalent bond with a target molecule.



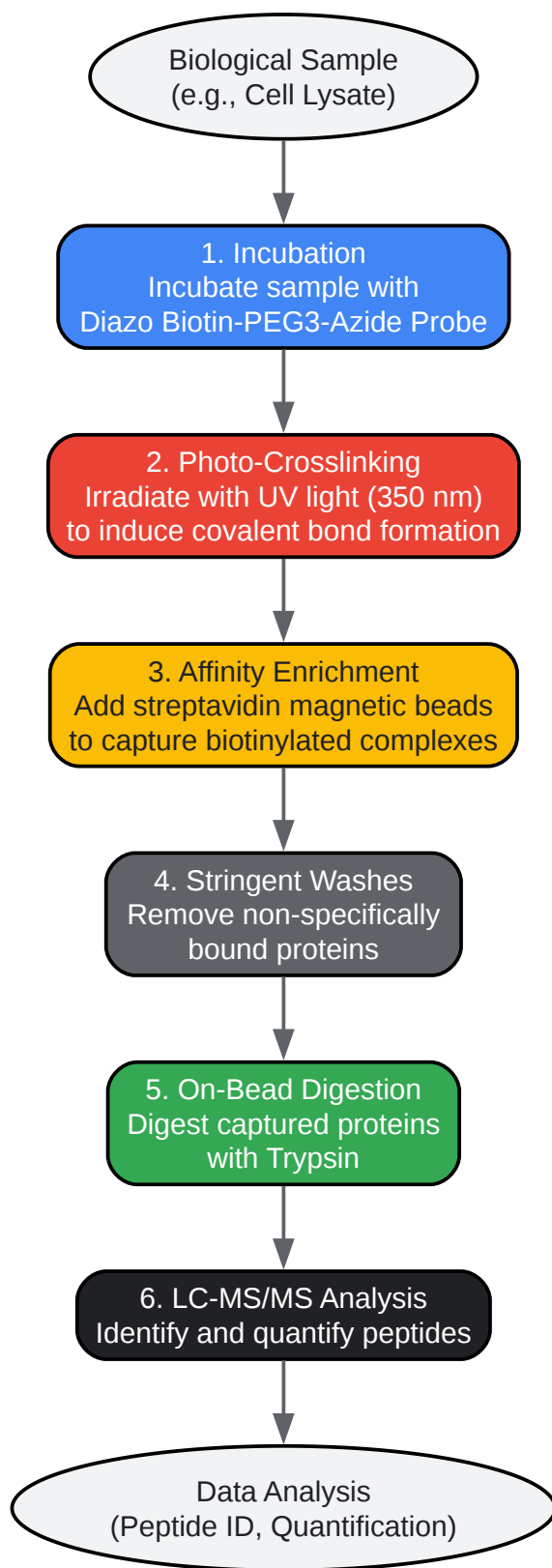
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Caption: UV activation of diazirine to form a reactive carbene for covalent peptide crosslinking.

Experimental Workflow Overview

The overall experimental process involves labeling the target molecules in a complex biological sample, enriching the labeled molecules, and preparing them for analysis by mass spectrometry. This workflow ensures that low-abundance interaction partners can be identified.

[\[1\]](#)[\[6\]](#)



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Caption: General experimental workflow for photo-affinity labeling and peptide enrichment.

Protocols

Protocol 1: Photo-Affinity Labeling (PAL) of Proteins in Cell Lysate

This protocol describes the covalent labeling of target proteins in a complex mixture. A crucial control is a sample that is not exposed to UV light to identify non-covalently interacting proteins.

Materials:

- Cell lysate in a suitable lysis buffer (e.g., RIPA, without DTT or other nucleophiles that could quench the carbene).
- **Diazo Biotin-PEG3-Azide** probe (10 mM stock in DMSO).
- Phosphate-Buffered Saline (PBS), pH 7.4.
- UV crosslinking instrument with 350-370 nm bulbs (e.g., Stratalinker).
- Microcentrifuge tubes.

Procedure:

- Thaw the cell lysate on ice. Determine the protein concentration using a BCA assay.
- Dilute the lysate to a final concentration of 1-5 mg/mL with cold PBS. Aliquot 500 μ L into at least two microcentrifuge tubes (one for "+UV" and one for "-UV" control).
- Add the **Diazo Biotin-PEG3-Azide** probe to each tube to a final concentration of 10-100 μ M. The optimal concentration should be determined empirically.
- Incubate the samples for 30-60 minutes at 4°C on a rotator to allow the probe to bind to its targets.
- Place the "+UV" sample on a pre-chilled surface (e.g., a cold block) approximately 5 cm below the UV source. Remove the tube cap.

- Irradiate the sample with 350 nm UV light for 5-15 minutes. The optimal time may require titration. Keep the "-UV" control sample on ice in the dark.
- After irradiation, the samples are ready for affinity enrichment.

Protocol 2: Affinity Enrichment of Biotinylated Peptides

This protocol uses streptavidin-coated magnetic beads to capture the biotin-labeled proteins.
[\[14\]](#)

Materials:

- Labeled lysate from Protocol 1.
- Streptavidin magnetic beads (e.g., Dynabeads MyOne Streptavidin C1).
- Wash Buffer 1 (High Salt): 1% Triton X-100, 500 mM NaCl in PBS.
- Wash Buffer 2 (Urea): 2 M Urea in PBS.[\[11\]](#)
- Wash Buffer 3: PBS.
- Magnetic rack.

Procedure:

- For each 500 μ L sample, take 50 μ L of streptavidin magnetic bead slurry.
- Place the bead tube on a magnetic rack to pellet the beads, and discard the supernatant.
- Wash the beads by resuspending in 500 μ L of PBS. Pellet and discard the supernatant. Repeat this step twice.
- Add the labeled lysate from Protocol 1 to the washed beads.
- Incubate for 1-2 hours at 4°C on a rotator to allow binding of biotinylated proteins.
- Pellet the beads on the magnetic rack and discard the supernatant (unbound fraction).

- Wash the beads by resuspending in 1 mL of Wash Buffer 1. Incubate for 5 minutes, then pellet and discard the supernatant.
- Repeat the wash with 1 mL of Wash Buffer 2.
- Wash the beads three times with 1 mL of Wash Buffer 3 to remove residual detergents and urea.
- After the final wash, the beads with captured proteins are ready for digestion.

Protocol 3: On-Bead Tryptic Digestion for MS Analysis

This protocol prepares the captured proteins for mass spectrometry by digesting them into peptides directly on the beads, which reduces sample loss and contamination.[\[11\]](#)

Materials:

- Beads with captured protein from Protocol 2.
- Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0.
- Reducing Agent: 10 mM Dithiothreitol (DTT) in Digestion Buffer.
- Alkylating Agent: 55 mM Iodoacetamide (IAA) in Digestion Buffer.
- Mass Spectrometry Grade Trypsin.
- Quenching Solution: Formic Acid.

Procedure:

- Resuspend the beads in 100 μ L of Digestion Buffer.
- Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
- Cool the sample to room temperature.

- Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate cysteines.
- Add Trypsin to a 1:50 (enzyme:protein) ratio. If protein amount is unknown, add 0.5 µg.
- Incubate overnight (16-18 hours) at 37°C with gentle shaking.
- After digestion, pellet the beads on the magnetic rack.
- Carefully collect the supernatant, which contains the digested peptides.
- Acidify the supernatant with formic acid to a final concentration of 1% to stop the digestion and prepare the sample for LC-MS/MS.
- The sample can be desalted using a C18 StageTip before analysis.

Quantitative Data Presentation

Following LC-MS/MS analysis, label-free quantification (LFQ) can be used to determine the relative abundance of identified peptides between the crosslinked sample (+UV) and the non-crosslinked control (-UV).^[15] A high fold enrichment in the +UV sample indicates a specific interaction partner of the probe.

Table 1: Representative Quantitative Data for Enriched Peptides

Protein ID (UniProt)	Gene Name	Peptide Sequence	LFQ Intensity (+UV)	LFQ Intensity (- UV)	Fold Enrichment (+UV / -UV)
P04637	TP53	GPYSGPSQ PLIQFTEER	1.85E+08	2.10E+05	881.0
P62258	HSP90AB1	GFVVDSEDL PLNISR	2.50E+09	9.80E+07	25.5
P08238	HSPD1	VDGIVTVAK	1.10E+09	5.50E+07	20.0
Q06830	NPM1	DEDDDEDDE EDDEDEDE EEMSF	9.40E+07	8.90E+07	1.1
P60709	ACTB	SYELPDGQV ITIGNER	4.30E+09	4.15E+09	1.0

Data is representative and for illustrative purposes only. This table shows that peptides from proteins TP53, HSP90AB1, and HSPD1 were significantly enriched upon UV crosslinking, identifying them as potential interaction partners. In contrast, common non-specific binders like NPM1 and ACTB show minimal enrichment.

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